5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c10-5-4(8-6(11)9-5)3-1-7-2-12-3/h1-2,4H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVCVBUEARZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 1,3 Thiazol 5 Yl Imidazolidine 2,4 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, the connectivity and chemical environment of each atom can be mapped.
The ¹H NMR spectra of imidazolidine-2,4-dione derivatives are instrumental in identifying the chemical environment of protons within the molecule. For instance, in various synthesized imidazolidine-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives, the aromatic protons of the benzene (B151609) ring typically appear as multiplets in the range of δ 6.93–7.54 ppm. nih.gov The proton at the 5-position (H5) of the imidazolidine (B613845) ring is often observed as a singlet, with its chemical shift being sensitive to the substituents on the ring. For example, in (±)3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione, the H5 proton signal is found at δ 5.33 ppm, while in its 2-thioxo analog, it shifts downfield to δ 5.58 ppm. nih.gov The N-H proton of the imidazolidine ring is also a key diagnostic signal, often appearing as a broad singlet at a downfield chemical shift, such as δ 8.97 ppm in the former compound and δ 11.04 ppm in the latter. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Imidazolidine-2,4-dione Derivatives
| Compound | Functional Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| (±)3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione | Aromatic-H | 7.24-7.51 (m) | 119.67-137.44 |
| H5 | 5.33 (s) | - | |
| NH | 8.97 (s) | - | |
| C=O | - | 167.36, 169.82 | |
| (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | Aromatic-H | 7.28-7.54 (m) | - |
| H5 | 5.58 (s) | - | |
| NH | 11.04 (s) | - | |
| C=O | - | 175.50 | |
| C=S | - | - |
Note: Data is based on representative examples from the literature and may vary depending on the specific derivative and solvent used. nih.govajchem-a.com
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For instance, in a substituted phenyl ring, COSY spectra would show correlations between adjacent aromatic protons, helping to determine the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signal corresponding to each proton. For example, the signal for the H5 proton in the ¹H NMR spectrum would show a cross-peak with the C5 carbon signal in the HSQC spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, typically over two or three bonds (¹H-¹³C). mdpi.com This technique is invaluable for connecting different fragments of the molecule. For example, an HMBC experiment could show a correlation between the N-H proton of the imidazolidine ring and the carbonyl carbons (C2 and C4), as well as the C5 carbon, thus confirming the core structure. It can also establish the link between the thiazole (B1198619) ring and the imidazolidine ring by showing correlations between protons on one ring and carbons on the other.
The combined application of these 1D and 2D NMR techniques allows for a complete and confident elucidation of the molecular structure of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione derivatives. mdpi.com
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule based on their vibrational frequencies. In the analysis of this compound derivatives, the IR spectrum provides clear evidence for the key structural components.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the imidazolidine-2,4-dione ring. Typically, two distinct C=O stretching vibrations are observed in the region of 1700-1780 cm⁻¹. For example, in (±)3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione, these bands appear at 1773 and 1711 cm⁻¹. nih.gov The N-H stretching vibration of the imidazolidine ring gives rise to a characteristic band, usually in the range of 3100-3300 cm⁻¹, such as the one observed at 3241 cm⁻¹ for the aforementioned compound. nih.gov
For derivatives containing a thioxo group (C=S) in place of a carbonyl, a characteristic absorption band for the C=S stretch appears at a lower frequency, typically around 1513-1518 cm⁻¹. nih.gov The presence of the thiazole ring is indicated by C=N and C=C stretching vibrations within the aromatic region of the spectrum. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents appear just below this value. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H (Imidazolidine) | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Imidazolidine) | Stretching | 1700 - 1780 (often two bands) |
| C=S (Thiohydantoin) | Stretching | 1510 - 1520 |
| C=N / C=C (Thiazole/Aromatic) | Stretching | 1450 - 1650 |
Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment and substituents. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the molecular formula with a high degree of confidence. For this compound and its derivatives, HRMS would be used to verify that the experimentally observed molecular ion peak matches the calculated exact mass for the proposed chemical formula.
In addition to providing the exact mass, mass spectrometry also reveals the fragmentation pattern of the molecule upon ionization. The way the molecule breaks apart can provide valuable structural information that corroborates the proposed connectivity. For instance, in the mass spectrum of a 5-substituted imidazolidine-2,4-dione derivative, one might expect to see fragmentation corresponding to the loss of the substituent at the C5 position or cleavage of the imidazolidine ring itself. Analysis of the masses of these fragment ions can help to piece together the structure of the parent molecule. For example, in the electron ionization mass spectrum (EIMS) of (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the molecular ion peak [M]⁺ is observed, along with a significant fragment corresponding to the loss of a phenyl isocyanate moiety. nih.gov
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Geometry and Packing
While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray Diffraction (XRD) crystallography offers an unparalleled, detailed view of the molecule's three-dimensional structure in the solid state. This technique is essential for determining the precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
For chiral molecules like this compound, which has a stereocenter at the C5 position, X-ray crystallography can be used to unambiguously determine the relative and absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed. This model reveals the spatial arrangement of the thiazole ring relative to the imidazolidine ring and the conformation of the five-membered rings.
Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonding, π-π stacking, and other non-covalent interactions can be identified and characterized. For instance, the N-H groups of the imidazolidine ring are likely to act as hydrogen bond donors, while the carbonyl oxygens and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, leading to the formation of extended supramolecular architectures in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The supramolecular architecture of this compound derivatives in the solid state is significantly influenced by a network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonding and π-stacking, dictate the crystal packing and can influence the physicochemical properties of the compounds. Detailed crystallographic studies of related structures provide insight into the specific interactions that are likely to govern the crystal structure of these thiazolyl-imidazolidinedione compounds.
Hydrogen Bonding:
The imidazolidine-2,4-dione ring is rich in hydrogen bond donors and acceptors. The nitrogen atoms of the imidazolidine ring act as hydrogen bond donors, while the carbonyl oxygen atoms function as acceptors. This facilitates the formation of robust hydrogen-bonding networks.
In a closely related compound, 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, the crystal structure reveals a three-dimensional framework stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds nih.gov. The imidazolidine ring's N-H groups form hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules. This leads to the formation of well-defined chains or sheets.
Table 1: Hydrogen Bond Geometry for 5-(4-hydroxyphenyl)imidazolidine-2,4-dione nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(1)-H(1)···O(2) | 0.86 | 2.01 | 2.863 | 172 |
| N(3)-H(3)···O(1) | 0.86 | 2.04 | 2.895 | 173 |
| O(3)-H(3A)···O(1) | 0.82 | 1.91 | 2.723 | 171 |
Data sourced from a study on 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a structurally similar compound nih.gov.
For this compound derivatives, similar N—H⋯O hydrogen bonds involving the imidazolidine-2,4-dione moiety are expected to be a dominant feature in their crystal packing. Furthermore, the nitrogen and sulfur atoms of the thiazole ring can also act as potential hydrogen bond acceptors, interacting with hydrogen bond donors from neighboring molecules.
π-Stacking Interactions:
Aromatic π-π stacking is another crucial interaction that contributes to the stabilization of the crystal structures of compounds containing aromatic or heteroaromatic rings. In the case of this compound derivatives, both the thiazole ring and any aromatic substituents can participate in such interactions.
The presence of the electron-rich thiazole ring in this compound derivatives suggests a propensity for π-stacking interactions. These can occur between the thiazole rings of adjacent molecules or between the thiazole ring and other aromatic systems within the crystal lattice. The specific geometry of these interactions, including the interplanar distance and offset, would be key determinants of the stability of the crystal packing.
Computational and Theoretical Investigations of 5 1,3 Thiazol 5 Yl Imidazolidine 2,4 Dione Systems
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like thiazolidine-2,4-dione derivatives to predict their electronic properties and reactivity. researchgate.netsemanticscholar.org
Geometry Optimization and Energy Landscape Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. ekb.egekb.eg For derivatives of the thiazolidine-2,4-dione class, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are employed to find the optimized molecular structure. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable state with minimal energy is achieved.
The analysis of the energy landscape provides crucial information about the molecule's conformational flexibility and stability. The resulting optimized geometry includes precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. These parameters are foundational for subsequent analyses, including molecular orbital and electrostatic potential calculations.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | -60 to -70 kcal/mol |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | 1.0 to 2.0 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -0.26 to -0.28 a.u. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -0.03 to -0.04 a.u. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO, indicating chemical reactivity. | 0.23 to 0.24 a.u. |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net
The HOMO acts as an electron donor, and its energy level corresponds to the ionization potential. The LUMO acts as an electron acceptor, and its energy relates to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. jmchemsci.comjmchemsci.com For thiazole (B1198619) derivatives, FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Chemical Hardness (η): Measures resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modification.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Potential (μ): The escaping tendency of an electron from a stable system.
These descriptors provide a quantitative basis for understanding the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.netdergipark.org.tr The MEP map displays regions of varying electrostatic potential on the molecular surface.
Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In thiazolidinedione derivatives, these regions are typically found around the oxygen atoms of the carbonyl groups. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or weakly polarized areas.
The MEP map is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding and molecular recognition processes. dergipark.org.tr
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. researchgate.nettbzmed.ac.ir
Prediction of Binding Poses and Affinity Scores for Biological Targets
For thiazolidine-2,4-dione derivatives, molecular docking studies have been performed against various biological targets, including enzymes like VEGFR-2 and receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov The simulation predicts the most stable binding pose of the ligand within the active site of the target protein.
The strength of the interaction is quantified by a docking score or binding affinity, typically expressed in kcal/mol. nih.gov A more negative score indicates a stronger and more stable interaction between the ligand and the target. These scores are used to rank different compounds and prioritize those with the highest predicted affinity for experimental testing. For instance, studies on similar compounds have shown binding energies ranging from -5 to -9 kcal/mol against various protein targets. nih.gov
Characterization of Key Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. For thiazolidine-2,4-dione scaffolds, these interactions commonly include:
Hydrogen Bonds: The carbonyl oxygen atoms and the N-H group of the imidazolidine-2,4-dione ring are key sites for forming hydrogen bonds with amino acid residues (such as serine) in the protein's active site. researchgate.net
Hydrophobic Interactions: The thiazole ring and other aromatic substituents can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues.
By identifying the key amino acid residues and the nature of the interactions, researchers can understand the structural basis for a compound's biological activity. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior and stability of molecular systems, such as the interactions between 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione derivatives and their biological targets. nih.gov These simulations provide detailed insights into the conformational changes that occur over time, which is crucial for understanding the stability of ligand-protein complexes. nih.gov
The stability of these complexes is often assessed by monitoring the root-mean-square deviation (RMSD) throughout the simulation. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound within the active site of the target protein, indicating a stable complex. Conversely, significant fluctuations in RMSD can signal instability and substantial conformational shifts. nih.gov For instance, in studies of related thiazolidinedione derivatives, MD simulations have been conducted for extensive periods, such as 100 nanoseconds, to thoroughly evaluate the binding modes and affinities of the inhibitors to their target enzymes. nih.gov
Beyond global stability, MD simulations can elucidate specific intermolecular interactions, such as hydrogen bonds, that are critical for complex stability. The analysis of hydrogen bond formation and breakage over the simulation time provides a dynamic picture of the key interactions governing the ligand-receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby saving resources and accelerating the development process. derpharmachemica.com
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For derivatives of the this compound scaffold, a variety of descriptors are calculated to build predictive models. These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms within the molecule. An example is the third-order connectivity index (χ3), which has shown a high correlation with the antihyperglycemic activity of 2,4-thiazolidinedione (B21345) derivatives. derpharmachemica.com
Thermodynamic parameters: These relate to the energy of the molecule.
Structure-dependent parameters: These are derived from the 3D structure of the molecule.
Charge-dependent parameters: These describe the electronic distribution within the molecule. ijpsonline.com
The process begins with the 3D modeling and energy minimization of the molecules to obtain their most stable conformations. nih.govijpsonline.com Software packages are then used to calculate a wide array of descriptors. ijpsonline.com The selection of the most relevant descriptors is a critical step, often guided by their correlation with the biological activity being studied. nih.gov
A hypothetical selection of molecular descriptors for a QSAR study on this compound derivatives might include:
| Descriptor Class | Example Descriptor | Description | Potential Relevance |
| Topological | Third-Order Connectivity (χ3) | Describes the branching and connectivity of the molecular skeleton. | Has been shown to correlate with antihyperglycemic activity in related compounds. derpharmachemica.com |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the molecule's ability to accept electrons. | Can be important for interactions with biological targets. |
| Lipophilicity | Logarithm of the Partition Coefficient (Log P) | Measures the hydrophobicity of the molecule. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Thermodynamic | Total Energy (Te) | The total energy of the molecule in its optimized conformation. | Reflects the stability of the molecule. |
Once a set of descriptors is selected, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. researchgate.net The goal is to generate an equation that can predict the activity of new compounds based on their calculated descriptor values. nih.gov
The predictive power and statistical significance of the developed QSAR model must be rigorously validated. ijper.org This is achieved through several statistical parameters:
Correlation Coefficient (r² or R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better model fit. researchgate.net
Leave-One-Out Cross-Validation Coefficient (q² or Q²): This parameter assesses the model's internal predictive ability. The model is repeatedly built with one compound left out, and the activity of the omitted compound is predicted. researchgate.net
Root Mean Square Error (RMSE) or Standard Error: These values indicate the deviation between the predicted and observed activities. Lower values are desirable. researchgate.net
External validation is also a crucial step, where the model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. nih.gov A good QSAR model should have high predictive power for both the training set (compounds used to build the model) and the test set. nih.gov
An example of statistical parameters from a QSAR study on thiazolidinedione derivatives is presented below:
| Statistical Parameter | Value | Interpretation |
| r² | 0.896 | Indicates that 89.6% of the variance in antihyperglycemic activity is explained by the model. derpharmachemica.com |
| Predicted r² | 0.872 | Shows good predictive power on the test set. derpharmachemica.com |
| Standard Error | 0.079 | A low value, suggesting good accuracy of the predictions. derpharmachemica.com |
Mechanistic Insights from Theoretical Reaction Pathway Studies
Theoretical reaction pathway studies provide valuable insights into the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like imidazolidine-2,4-diones. These computational investigations can elucidate the step-by-step process of a reaction, identify key intermediates and transition states, and determine the energy barriers associated with each step.
For the synthesis of imidazolidine-2,4-dione derivatives, theoretical studies can help to understand the cyclization process, which is a key step in the formation of the heterocyclic ring. For example, the reaction of an amino acid with an isocyanate is a common route to substituted imidazolidine-2,4-diones. nih.gov Computational modeling of this reaction could reveal the most favorable pathway for the cyclization and the factors that influence the reaction rate and yield.
These studies often employ quantum mechanical methods to calculate the energies and structures of the reactants, intermediates, transition states, and products. By mapping out the potential energy surface of the reaction, researchers can gain a deeper understanding of the reaction mechanism at the molecular level. This knowledge can be invaluable for optimizing existing synthetic routes and designing new, more efficient methods for preparing this compound and its analogs.
Structure Activity Relationship Sar Studies and in Vitro/in Silico Biological Target Engagement
Elucidation of Pharmacophoric Requirements for Biological Function
The biological function of molecules containing the imidazolidine-2,4-dione (hydantoin) or the structurally similar thiazolidine-2,4-dione core is often dictated by a set of essential pharmacophoric features. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these elements that facilitate interaction with biological targets.
For kinase inhibition, a common target for such scaffolds, essential pharmacophoric features often include a heteroaromatic structure that can occupy the hinge region of the ATP binding site, forming crucial hydrogen bonds. nih.gov Additionally, a linker or spacer moiety is often required to position other functional groups correctly within the binding pocket to interact with domains such as the DFG motif. nih.gov In the case of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione, the imidazolidine-2,4-dione ring itself provides key hydrogen bond donor and acceptor groups, while the thiazole (B1198619) ring can participate in aromatic and hydrophobic interactions.
The nature and position of substituents on both the thiazole and imidazolidine-2,4-dione rings are critical in modulating the biological activity of this class of compounds.
For derivatives of the closely related thiazolidine-2,4-dione scaffold, modifications at the 5-position of the ring have been extensively studied. For instance, in a series of 5-benzylidenethiazolidine-2,4-dione derivatives, the nature of the substituent on the benzylidene ring significantly impacts their activity as VEGFR-2 inhibitors. nih.gov The introduction of electron-withdrawing or donating groups can alter the electronic properties of the molecule, influencing its binding affinity to the target protein.
In the context of imidazolidine-2,4-dione derivatives targeting the cannabinoid receptor 1 (CB1), substitutions on the phenyl rings of 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives have a profound effect on receptor affinity. For example, the replacement of an oxygen atom with sulfur at the 2-position was found to increase affinity. ebi.ac.uknih.gov Furthermore, the nature and position of substituents on the phenyl rings are crucial, with specific halogen substitutions leading to high-affinity ligands. ebi.ac.uknih.govnih.gov
The following table illustrates the impact of substituents on the bioactivity of related imidazolidine-2,4-dione derivatives as CB1 receptor ligands.
| Compound | Substituent at C5 | Substituent at N1 | Substituent at N3 | Ki (nM) for CB1 Receptor |
|---|---|---|---|---|
| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Phenyl | 4-Chlorophenyl | 4-Chlorophenyl | High Affinity |
| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Phenyl | 4-Bromophenyl | 4-Bromophenyl | High Affinity |
| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | bis-(4-iodophenyl) | - | Butyl | High Affinity |
| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | bis(4-bromophenyl) | - | Allyl | High Affinity |
Data extrapolated from studies on related compounds. ebi.ac.uknih.gov
The conformational flexibility of the this compound scaffold is a key determinant of its ability to bind to a biological target. The relative orientation of the thiazole ring with respect to the imidazolidine-2,4-dione core can significantly influence how the molecule fits into a binding pocket.
Molecular modeling studies on related compounds have highlighted the importance of a specific conformation for optimal binding. For instance, in the case of CB1 receptor inverse agonists, the spatial arrangement of the phenyl groups in 1,3,5-triphenylimidazolidine-2,4-diones is crucial for their interaction with the receptor. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the shape and electronic environment of the binding site is paramount for high-affinity binding.
Mechanistic Investigations of Biological Action (Non-Clinical)
Derivatives of both thiazolidine-2,4-dione and imidazolidine-2,4-dione have been identified as inhibitors of various enzymes. For example, certain 5-benzylidenethiazolidine-2,4-dione derivatives have shown potent inhibitory activity against VEGFR-2, a key enzyme in angiogenesis. nih.gov The thiazolidine-2,4-dione moiety in these inhibitors typically interacts with the hinge region of the kinase domain. nih.gov
Similarly, hydantoin-containing compounds have been investigated as inhibitors of enzymes such as TNF-alpha convertase enzyme (TACE). nih.govnih.gov The structure-activity relationship studies of these inhibitors have revealed the importance of specific substitutions on the hydantoin (B18101) ring for achieving sub-nanomolar potency. nih.govnih.gov
The following table presents enzymatic inhibition data for representative thiazolidine-2,4-dione derivatives against VEGFR-2.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione derivative | VEGFR-2 | 0.079 |
| Sorafenib (Reference) | VEGFR-2 | 0.090 |
Data from a study on related thiazolidine-2,4-dione derivatives. nih.gov
The imidazolidine-2,4-dione scaffold is present in a number of compounds that have been identified as ligands for the cannabinoid receptor 1 (CB1). Studies on 1,3,5-triphenylimidazolidine-2,4-dione and its thio-isosteres have demonstrated their potential as inverse agonists for the CB1 receptor. nih.gov The affinity of these compounds for the receptor is highly dependent on the substitution pattern on the phenyl rings. ebi.ac.uknih.govnih.gov
Molecular modeling studies have been employed to understand the binding mode of these derivatives within the CB1 receptor. nih.gov These studies suggest that specific interactions with key amino acid residues in the binding pocket are responsible for their high affinity and inverse agonist activity. ebi.ac.uk
Molecular docking and molecular dynamics simulations are powerful tools for mapping the interactions between a ligand and its protein target. For thiazolidine-2,4-dione derivatives targeting VEGFR-2, docking studies have shown that the 5-benzylidenethiazolidine-2,4-dione motif occupies the hinge region of the active site, forming hydrogen bonds with key residues like Cys917. nih.gov
In the case of 5-aminothiazole-based ligands for prolyl oligopeptidase (PREP), it has been shown that these compounds can act as allosteric modulators, binding to a site distinct from the active site to modulate the protein's function. nih.gov This highlights the potential for thiazole-containing compounds to exert their biological effects through allosteric mechanisms. Computational studies on thiazole derivatives have also been used to develop pharmacophore models and 3D-QSAR models to guide the design of new inhibitors. laccei.org
In Vitro Biological Evaluation Methodologies (Non-Clinical)
The biological potential of derivatives based on the thiazole and imidazolidine-2,4-dione core is assessed through a variety of non-clinical, in vitro methodologies. These assays are crucial for determining target engagement, understanding pathway modulation, and screening for antimicrobial efficacy.
Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of thiazolidinedione derivatives, a class of compounds closely related to the subject scaffold. These assays often utilize human cancer cell lines to evaluate the potential of these compounds as anticancer agents.
For instance, studies have demonstrated that 5-benzylidene-thiazolidine-2,4-dione derivatives exhibit anticancer activity against a wide range of cancer cell lines, including those for colon, breast, and prostate cancer. nih.gov One particular derivative, 5-(4-alkylbenzylidene)thiazolidine-2,4-dione (compound 5d, NSC: 768619/1), was evaluated against the National Cancer Institute's (NCI) full panel of 60 human tumor cell lines. nih.gov The compound showed significant activity against various cancers, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
The mechanisms behind this anticancer activity can be linked to the modulation of specific cellular pathways. Thiazolidinediones have been shown to affect the cell cycle, induce apoptosis, and inhibit tumor angiogenesis. nih.gov For example, some derivatives can decrease the production of Vascular Endothelial Growth Factor (VEGF), a key factor in angiogenesis. mdpi.com Furthermore, quinazolinone-thiazolidin-4-one hybrids have been synthesized and evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. mdpi.com
Below is a table summarizing the activity of a selected thiazolidinedione derivative against various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (μM) |
| Leukemia | ||
| SR | Leukemia | 2.04 |
| Lung Cancer | ||
| NCI-H522 | Non-Small Cell Lung Cancer | 1.36 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.64 |
| CNS Cancer | ||
| SF-539 | CNS Cancer | 1.87 |
| Melanoma | ||
| SK-MEL-2 | Melanoma | 1.64 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian Cancer | 1.87 |
| Renal Cancer | ||
| RXF 393 | Renal Cancer | 1.15 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.90 |
| Breast Cancer | ||
| MDA-MB-468 | Breast Cancer | 1.11 |
Data sourced from in vitro studies on the anticancer activity of compound 5d (NSC: 768619/1). nih.gov
The thiazolidine-2,4-dione scaffold is a well-established pharmacophore in the development of new antimicrobial agents. nih.gov Derivatives are commonly screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their efficacy. mdpi.comnih.gov The broth microdilution method is frequently used to quantify the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.gov
Structure-activity relationship studies have provided valuable insights into the structural features that govern the antimicrobial potency of these compounds. For example, the nature and position of substituents on the aryl ring linked to the thiazolidinedione core significantly influence activity. nih.gov
Key SAR findings include:
Substituents on the Aryl Ring: The presence of electron-withdrawing groups (like chloro) or electron-donating groups (like methoxy) on the benzylidene moiety at position 5 can modulate activity. nih.gov For instance, a chloro group at the ortho position of the benzylidene ring showed more activity than the same group at the para position. nih.gov Similarly, a methoxy (B1213986) group at the meta position enhanced activity more than when it was at the para position. nih.gov
Hybrid Molecules: Combining the thiazolidinedione scaffold with other heterocyclic rings, such as 1,2,3-triazole or 1,3,4-thiadiazole, has been shown to yield compounds with superior antimicrobial potential. nih.gov
Halogenation: In some series, the presence of specific halogens is crucial. For certain 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be responsible for antibacterial activity, while a bromo substituent inactivated the compounds. nih.govmdpi.com
The following table presents the antimicrobial activity of some synthesized thiazolidine-2,4-dione derivatives.
| Compound ID | Target Microorganism | Activity Measurement | Result | Reference Drug(s) |
| 4c | E. coli (ATCC 25922) | MIC | 31.25 µg/mL | - |
| 4f | C. glabrata (ATCC 24433) | MIC | 31.25 µg/mL | - |
| 17-40 series | Gram-positive bacteria | MIC | As low as 3.91 mg/L | Oxacillin, Cefuroxime |
| am1 | E. coli | MIC | Effective | Ampicillin |
| am2 | S. aureus | MIC | Effective | Ampicillin |
| am3 | C. albicans | MIC | Effective | Griseofulvin |
| am10, am11 | Various bacteria & fungi | Disc Diffusion | Superior to standards | Ciprofloxacin, Fluconazole |
Data compiled from various antimicrobial screening studies. nih.govnih.govijhacr.com
Beyond broad antimicrobial and anticancer screening, derivatives of the thiazole-imidazolidinedione scaffold are evaluated against specific molecular targets like kinases and proteases. This targeted approach is crucial for understanding the mechanism of action and for developing selective inhibitors.
Kinase Inhibition: As previously mentioned, certain thiazolidin-4-one hybrids have been assessed for their ability to inhibit EGFR, a receptor tyrosine kinase. mdpi.com Assays for kinase inhibition typically measure the ability of the compound to block the phosphorylation of a substrate by the kinase.
Protease Inhibition: Thiazolidinone derivatives have been identified as inhibitors of various proteases. High-throughput screening of 5-arylidene-4-thiazolidinone-3-alkanecarboxylic acids revealed their potential as inhibitors of anthrax lethal factor, a key virulence factor. nih.gov Additionally, virtual screening followed by in vitro testing identified a thiazolidinone derivative that inhibits cruzipain, a cysteine protease from Trypanosoma cruzi. nih.gov
Other Enzymes: The versatility of this scaffold is highlighted by its activity against other enzymes. Derivatives have been designed as inhibitors of UDP-galactopyranose mutase (UGM), an enzyme involved in the cell wall synthesis of microorganisms like Mycobacterium tuberculosis. nih.gov Others have been identified as inhibitors of fungal protein mannosyl transferase 1 (PMT1) and bacterial arylamine-N-acetyltransferases (NATs). nih.gov
Rational Design and Optimization Strategies for Enhanced Potency and Selectivity
The development of potent and selective drug candidates from the this compound scaffold relies on rational design and optimization strategies. These approaches leverage structural information and computational tools to guide the synthesis of improved analogues.
Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties.
In the context of thiazolidinedione derivatives, the thiazolidinone ring itself has been considered a bioisosteric replacement for pteridine (B1203161)/purine rings in the design of novel inhibitors of Leishmania pteridine reductase 1. nih.gov This suggests that the core heterocyclic system can mimic the binding interactions of endogenous ligands. Modifications within the core rings, such as substituting sulfur with other atoms or altering ring size, can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target affinity and selectivity. The 4-thiazolidinone (B1220212) core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. ump.edu.pl
Fragment-based drug design (FBDD) is an approach that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity. The thiazole scaffold is recognized as a useful and attractive building block in FBDD campaigns. nih.govnih.gov However, it is also noted that certain thiazole derivatives, like 2-aminothiazoles, can be "frequent hitters," necessitating careful validation to ensure specific on-target engagement. nih.gov
Scaffold hopping involves modifying the core structure (scaffold) of a molecule to a different, often structurally distinct, core while retaining similar biological activity. This can lead to compounds with improved properties, such as better selectivity or a more favorable intellectual property position. An example of this approach involves the chemical fixation of the active 5-ene-4-thiazolidinone fragment into fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. ump.edu.pl These fused systems can be considered cyclic mimetics of the original 5-ene-4-thiazolidinone precursors, potentially conserving the desired activity while offering a novel chemical structure. ump.edu.pl This strategy aims to maintain the key pharmacophoric features responsible for biological activity within a new and distinct molecular framework. ump.edu.pl
Q & A
Q. Advanced
- Antidiabetic : Streptozotocin-induced diabetic rats for glucose tolerance testing .
- Anticancer : Xenograft mouse models (e.g., HCT-116 colon cancer) to assess tumor suppression .
- Anti-inflammatory : Carrageenan-induced paw edema in rodents to measure COX-2 inhibition .
Dosing regimens (oral/intraperitoneal) and toxicity (LD) must be validated prior to efficacy studies .
What functionalization strategies enable modification of the thiazole ring in this compound?
Q. Basic
- Nucleophilic substitution : Replace halogens (e.g., Cl) on the thiazole with amines or alkoxides .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 5-position .
- Oxidation/Reduction : Modify sulfur oxidation states (e.g., thiazole to thiazoline) to alter electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
